molecular formula C11H23NO B15159202 (2R)-2-propyloctanamide CAS No. 807362-94-3

(2R)-2-propyloctanamide

Cat. No.: B15159202
CAS No.: 807362-94-3
M. Wt: 185.31 g/mol
InChI Key: GDDJVAPPUNRHSX-SNVBAGLBSA-N
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Description

(2R)-2-propyloctanamide is an organic compound with the molecular formula C11H23NO It is a chiral amide, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-propyloctanamide typically involves the reaction of ®-2-aminooctane with propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(R)2aminooctane+propionyl chloride(2R)2propyloctanamide+HCl(R)-2-aminooctane + \text{propionyl chloride} \rightarrow this compound + \text{HCl} (R)−2−aminooctane+propionyl chloride→(2R)−2−propyloctanamide+HCl

The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-propyloctanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: N-alkylated amides.

Scientific Research Applications

(2R)-2-propyloctanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R)-2-propyloctanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a specific orientation, leading to the modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-propyloctanamide: The enantiomer of (2R)-2-propyloctanamide, which has the same molecular formula but a different spatial arrangement of atoms.

    N-octylacetamide: A structurally similar compound with an acetyl group instead of a propionyl group.

    N-propyloctanamide: A compound with a similar backbone but lacking the chiral center.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

CAS No.

807362-94-3

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(2R)-2-propyloctanamide

InChI

InChI=1S/C11H23NO/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H2,12,13)/t10-/m1/s1

InChI Key

GDDJVAPPUNRHSX-SNVBAGLBSA-N

Isomeric SMILES

CCCCCC[C@@H](CCC)C(=O)N

Canonical SMILES

CCCCCCC(CCC)C(=O)N

Origin of Product

United States

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